molecular formula C19H19ClN4O4S B3936917 N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide

Cat. No. B3936917
M. Wt: 434.9 g/mol
InChI Key: DLGVOIAFGLXARS-UHFFFAOYSA-N
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Description

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied in the scientific community for its potential use in cancer treatment.

Mechanism of Action

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide targets the EGFR tyrosine kinase, which is a key player in cell signaling pathways that regulate cell growth and proliferation. By inhibiting the activity of EGFR, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits tumor angiogenesis and metastasis, which are key processes in cancer progression. In addition, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide is its specificity for EGFR, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide has a relatively short half-life in vivo, which may limit its effectiveness as a cancer treatment.

Future Directions

Future research on N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide could focus on improving its pharmacokinetic properties to increase its effectiveness as a cancer treatment. In addition, further studies could investigate its potential use in combination therapy with other cancer treatments. Finally, research could explore the use of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide in other diseases that involve EGFR dysregulation, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide is a small molecule inhibitor that targets the EGFR tyrosine kinase and has potential use in cancer treatment. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for further research. Future studies could focus on improving its pharmacokinetic properties and investigating its potential use in combination therapy with other cancer treatments.

Scientific Research Applications

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide has also been studied for its potential use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-28-15-4-2-3-13(11-15)18(25)21-19(29)23-9-7-22(8-10-23)17-6-5-14(24(26)27)12-16(17)20/h2-6,11-12H,7-10H2,1H3,(H,21,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGVOIAFGLXARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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